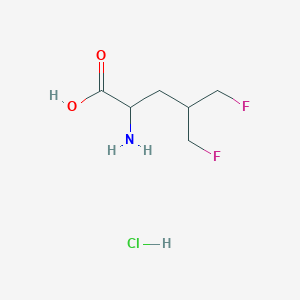![molecular formula C8H13BrO B13471761 2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
2-(Bromomethyl)-5-oxaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-5-oxaspiro[34]octane is a spirocyclic compound that features a unique structure with a bromomethyl group attached to a spiro[34]octane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-oxaspiro[3.4]octane typically involves the formation of the spirocyclic ring system followed by the introduction of the bromomethyl group. One common method involves the reaction of a suitable precursor with a brominating agent under controlled conditions. For example, the reaction of a spirocyclic alcohol with phosphorus tribromide (PBr3) can yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-5-oxaspiro[3.4]octane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-5-oxaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study the effects of spirocyclic structures on biological systems and to develop new bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-5-oxaspiro[3.4]octane depends on its specific application and the molecular targets involved. In general, the bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds and the modification of the target’s structure and function. The spirocyclic ring system can also influence the compound’s binding affinity and selectivity for specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)-5-oxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:
2-(Chloromethyl)-5-oxaspiro[3.4]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-5-thiaspiro[3.4]octane: Contains a sulfur atom in the spirocyclic ring instead of an oxygen atom.
2-(Bromomethyl)-5-azaspiro[3.4]octane: Contains a nitrogen atom in the spirocyclic ring instead of an oxygen atom.
The uniqueness of this compound lies in its specific combination of a bromomethyl group and an oxaspirocyclic ring, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H13BrO |
|---|---|
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-oxaspiro[3.4]octane |
InChI |
InChI=1S/C8H13BrO/c9-6-7-4-8(5-7)2-1-3-10-8/h7H,1-6H2 |
InChI-Schlüssel |
HPUYRYRLVXZEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(C2)CBr)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride](/img/structure/B13471692.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)

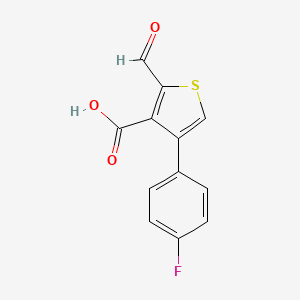

![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
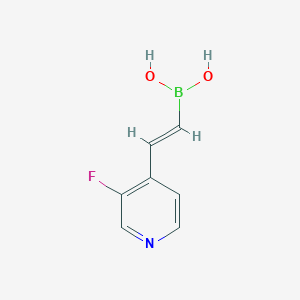
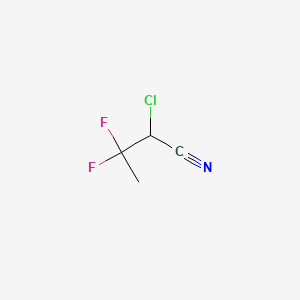

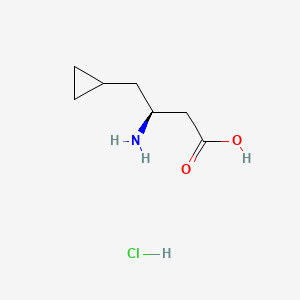
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
![Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13471758.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
